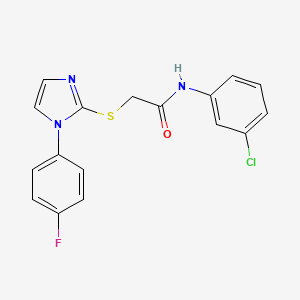

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3OS/c18-12-2-1-3-14(10-12)21-16(23)11-24-17-20-8-9-22(17)15-6-4-13(19)5-7-15/h1-10H,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQXDXKHVIPEAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thioacetamide Formation: The thioacetamide group can be introduced by reacting an appropriate acyl chloride with thioacetamide.

Coupling Reactions: The final step involves coupling the imidazole derivative with the thioacetamide derivative under suitable conditions, such as the use of a base like triethylamine in an aprotic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The aromatic rings can be reduced under specific conditions, although this is less common.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Reagents like nitric acid for nitration or bromine for bromination can be used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced aromatic rings.

Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a thioacetamide linkage and imidazole moiety, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 303.78 g/mol. The presence of the chlorophenyl and fluorophenyl groups enhances its interaction with biological targets, making it a candidate for further research.

Antiviral Applications

Recent studies have highlighted the antiviral properties of imidazole derivatives, including N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide. Research indicates that compounds with imidazole structures can exhibit significant inhibition against various viruses, including:

- HIV : Imidazole derivatives have shown promise in inhibiting HIV protease, which is crucial for viral replication. The compound's structure may enhance its binding affinity to the protease active site.

- Dengue Virus : In vitro studies demonstrated that similar imidazole compounds effectively inhibit dengue virus replication, suggesting potential therapeutic applications for treating dengue fever.

- Influenza : Some derivatives have been reported to possess activity against influenza strains, indicating a broader spectrum of antiviral efficacy.

Anticancer Potential

The anticancer properties of this compound are also under investigation. The imidazole ring is known for its role in modulating cell signaling pathways involved in cancer progression. Specific applications include:

- Inhibition of Cancer Cell Proliferation : Studies have shown that imidazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Targeting Kinases : Certain imidazole compounds act as kinase inhibitors, disrupting signaling pathways essential for tumor growth and survival.

Antiviral Activity Assessment

A study published in MDPI examined various substituted imidazoles against viral strains, revealing that compounds similar to this compound exhibited significant antiviral activity with low cytotoxicity levels .

Anticancer Efficacy

Research documented in ACS Omega demonstrated that certain imidazole derivatives showed potent inhibitory effects on cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in disease pathways. These simulations suggest favorable interactions with key enzymes associated with both viral replication and tumor growth .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions and proteins, which could be a key aspect of its mechanism.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several acetamide derivatives, differing in aromatic substituents, heterocyclic cores, and functional groups. Key analogues include:

Key Observations :

- Heterocyclic Core Variations : Replacing the imidazole ring with triazole (e.g., 6m ) or oxadiazole (e.g., 2a ) alters electronic properties and binding interactions. Imidazole derivatives (e.g., 21 ) often exhibit enhanced bioactivity due to hydrogen-bonding capabilities .

- Substituent Effects : The 3-chlorophenyl group in the target compound and 2a contrasts with 4-chlorophenyl in 6m , influencing steric and electronic profiles. Fluorophenyl groups (target compound and ) enhance metabolic stability and membrane permeability .

- Thioether Linkage : The thioether bridge is conserved in most analogues, critical for maintaining conformational flexibility and sulfur-mediated interactions .

Biological Activity

N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

It features a chlorophenyl group and an imidazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Pseudomonas aeruginosa | 0.75 | 1.5 |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. The cytotoxic effects were evaluated using different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 15.2 |

The structure-activity relationship (SAR) indicates that the presence of both the chlorophenyl and imidazole groups contributes significantly to its cytotoxicity .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells, leading to cell death.

- Induction of Apoptosis : In cancer cells, it has been shown to induce apoptosis through mitochondrial pathways, which is critical for its anticancer activity .

- Biofilm Disruption : It also exhibits properties that disrupt biofilm formation in pathogenic bacteria, enhancing its efficacy against persistent infections .

Case Study 1: Antimicrobial Efficacy

In a study conducted on various derivatives of imidazole-containing compounds, this compound was found to be one of the most potent in inhibiting biofilm formation by Staphylococcus aureus. The study utilized time-kill assays to demonstrate its bactericidal effects over time .

Case Study 2: Anticancer Activity

A comparative analysis involving several imidazole derivatives revealed that this compound exhibited superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin. This study utilized flow cytometry to assess apoptosis rates, confirming the compound's potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution between 1-(4-fluorophenyl)-1H-imidazole-2-thiol and 2-chloro-N-(3-chlorophenyl)acetamide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like ethanol or DMF. Optimization involves adjusting stoichiometry (equimolar ratios), reaction temperature (60–80°C), and post-synthesis purification via recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Key Data : HRMS (m/z) and -NMR (e.g., δ 167.0 ppm for C=O) confirm molecular identity and functional groups .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic techniques?

- Methodology :

- Spectroscopy : - and -NMR to verify aromatic protons (δ 7.0–8.5 ppm) and thiourea/acetamide linkages.

- Mass Spectrometry : HRMS for exact mass confirmation (e.g., [M+H] calculated vs. observed).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; retention time compared to standards.

Advanced Research Questions

Q. What computational strategies are recommended for modeling the molecular interactions of this compound with biological targets such as cyclooxygenase (COX) enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in COX-1/2 active sites. Focus on the imidazole-thioacetamide scaffold’s hydrogen bonding with Tyr-385/Ser-530 (COX-2) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

Q. How can discrepancies between theoretical and experimental data (e.g., NMR chemical shifts, binding affinities) be systematically addressed?

- Methodology :

- NMR : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate chemical shifts; adjust for solvent effects (DMSO-d) using the IEF-PCM model .

- Binding Affinity : Reconcile docking scores (ΔG) with experimental IC using linear regression. If outliers exist, re-examine protonation states or tautomeric forms (e.g., imidazole ring) .

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound, considering its structural analogs?

- Methodology :

- Cytotoxicity : MTT assay on A549 (lung adenocarcinoma) and NIH/3T3 (normal fibroblast) cells to calculate selectivity indices (SI > 10 indicates safety) .

- Apoptosis : Annexin V/PI staining followed by flow cytometry (e.g., 4a/4c analogs induced 25–30% apoptosis in A549 vs. 5% in NIH/3T3) .

- Controls : Compare with cisplatin (positive control) and validate via caspase-3/7 activation assays.

Data Contradiction Analysis

Q. How should conflicting results in biological activity (e.g., COX-1 vs. COX-2 selectivity) be resolved?

- Methodology :

- Enzyme-Specific Assays : Use recombinant COX-1/2 isoforms to isolate inhibition profiles.

- Structural Analysis : Overlay docking poses with COX-1 (PDB: 1EQG) and COX-2 (PDB: 5KIR) to identify selectivity determinants (e.g., Val-523 in COX-2 vs. Ile-434 in COX-1) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.